Pranosal

Description

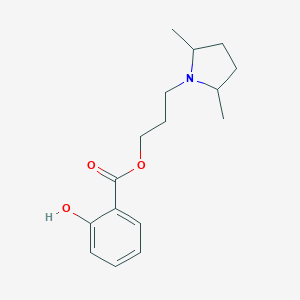

Structure

3D Structure

Properties

IUPAC Name |

3-(2,5-dimethylpyrrolidin-1-yl)propyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-12-8-9-13(2)17(12)10-5-11-20-16(19)14-6-3-4-7-15(14)18/h3-4,6-7,12-13,18H,5,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNKQHWRADJSQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1CCCOC(=O)C2=CC=CC=C2O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864800 | |

| Record name | 3-(2,5-Dimethylpyrrolidin-1-yl)propyl 2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17716-89-1 | |

| Record name | Benzoic acid, 2-hydroxy-, 3-(2,5-dimethyl-1-pyrrolidinyl)propyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17716-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pranosal [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017716891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,5-Dimethylpyrrolidin-1-yl)propyl 2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pranosal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRANOSAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JB9426X1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Approaches for Pranosal and Analogues

Established Synthetic Pathways for Pranosal Analogues

Research into compounds identified as this compound analogues has explored various synthetic routes, with a notable focus on esterification reactions to construct the core structure or introduce functional groups.

Microwave-Assisted Esterification Methodologies

Microwave-assisted esterification has been reported as a method for synthesizing compounds described as this compound analogues. One documented approach involves the reaction between salicylic (B10762653) acid (2-hydroxybenzoic acid) and 3-(2,5-dimethyl-1-pyrrolidinyl)-1-propanol . This method leverages microwave irradiation to significantly reduce reaction times compared to conventional heating ijpbs.comchesci.comnih.govdergipark.org.trresearchgate.netmdpi.comconicet.gov.arfigshare.comscribd.com.

A specific protocol for synthesizing this compound analogues via microwave-assisted esterification utilizes alumina (B75360) methanesulfonic acid (AMA) as a catalyst . This method is described as the most well-documented for synthesizing such analogues . The reaction involves mixing salicylic acid and 3-(2,5-dimethyl-1-pyrrolidinyl)-1-propanol with AMA and subjecting the mixture to microwave irradiation at 120°C for 20 minutes . The use of AMA is advantageous due to its dual Brønsted and Lewis acid properties, which facilitate the esterification by protonating the carboxylic acid and stabilizing the transition state .

The general mechanism of acid-catalyzed esterification involves the protonation of the carboxylic acid group, making the carbonyl carbon more electrophilic, followed by nucleophilic attack by the alcohol. The catalyst lowers the activation energy for the elimination of water, driving the reaction towards product formation . In the context of microwave irradiation, the dielectric properties of the reaction mixture allow for efficient absorption of microwave energy, leading to rapid heating and accelerated reaction rates nih.govdergipark.org.trresearchgate.netconicet.gov.arscribd.com.

While explicit yield data for the specific this compound analogue synthesis using this method is not widely available, analogous salicylate (B1505791) esters synthesized under these conditions have shown high conversion rates, reportedly around 96% .

Catalysis in Analog Synthesis

Catalysis plays a crucial role in the synthesis of this compound analogues, particularly in facilitating ester bond formation. Acid catalysts are commonly employed in esterification reactions researchgate.netaip.org. In the microwave-assisted synthesis of this compound analogues discussed, alumina methanesulfonic acid (AMA) acts as a heterogeneous catalyst .

Beyond AMA, various catalysts have been explored for the esterification of salicylic acid and the synthesis of its ester analogues. These include strong mineral acids like sulfuric acid aip.org, solid acid catalysts such as sulfonated silica (B1680970) mdpi.com and treated clinoptilolite researchgate.net, phase-transfer catalysts like halogenated quaternary ammonium (B1175870) salts google.com, and zeolites (e.g., Hβ and HZSM-5) iitm.ac.in. The choice of catalyst can significantly influence reaction efficiency, selectivity, and environmental impact dergipark.org.trresearchgate.net.

Heterogeneous catalysts, such as AMA and functionalized silica, offer advantages in terms of ease of separation and reusability, contributing to greener synthetic processes dergipark.org.trmdpi.comresearchgate.net. Studies on the catalytic esterification of salicylic acid with various alcohols have investigated the effects of catalyst concentration, reaction temperature, and reaction time on conversion and selectivity dergipark.org.traip.orgresearchgate.netiitm.ac.inscientific.net.

Exploration of Synthetic Modifications and Novel Derivatives

The exploration of synthetic modifications and the creation of novel derivatives of compounds related to this compound analogues, particularly salicylic acid esters, is an active area of research aimed at discovering compounds with altered or improved properties. This involves modifying different parts of the ester structure, such as the alcohol or the carboxylic acid component.

Synthesis of various ester analogues of salicylic acid has been reported, demonstrating the potential for structural diversification. For instance, new ester analogues of salicylic acid have been synthesized and evaluated for biological activities, such as cyclooxygenase (COX) inhibitory potential nih.govresearchgate.net. These studies highlight that modifications to the ester group can significantly impact the compound's activity nih.gov.

Synthetic strategies for creating novel derivatives often involve standard organic transformations applied to the salicylic acid ester scaffold. These can include reactions at the phenolic hydroxyl group, modifications of the ester linkage itself (e.g., transesterification), or alterations to the alcohol or acid moieties used in the esterification. Challenges in synthesizing complex ester derivatives can arise, including issues with steric hindrance and maintaining desired stereochemistry researchgate.netrsc.org.

Microwave-assisted techniques can also be applied to the synthesis of various derivatives by accelerating different types of organic reactions beyond simple esterification tandfonline.comnih.gov.

Methodological Considerations in Chemical Synthesis Research

Chemical synthesis research involving compounds like this compound analogues requires careful consideration of various methodological aspects to ensure efficient and successful outcomes. Key considerations include reaction optimization, choice of reagents and catalysts, reaction conditions, and product isolation and characterization.

Optimization of esterification reactions typically involves studying the effects of parameters such as the molar ratio of reactants, catalyst loading, reaction temperature, and reaction time on the product yield and purity tandfonline.comdergipark.org.trresearchgate.netaip.orgscientific.netijcce.ac.irresearchgate.net. Driving the equilibrium of the reversible esterification reaction towards product formation is crucial and can be achieved by using an excess of one reactant or by removing water as it is formed .

The choice of catalyst is a critical methodological consideration, influencing reaction rate, selectivity, and sustainability dergipark.org.trresearchgate.net. Heterogeneous catalysts offer advantages in terms of recyclability and reduced environmental impact compared to homogeneous catalysts dergipark.org.trmdpi.comresearchgate.net.

Microwave irradiation as a heating method presents methodological advantages by enabling rapid heating and reduced reaction times, which can lead to improved efficiency and potentially higher yields in certain esterification and derivatization reactions ijpbs.comchesci.comnih.govdergipark.org.trresearchgate.netmdpi.comconicet.gov.arfigshare.comscribd.com. However, careful control of microwave parameters is necessary to avoid side reactions or decomposition ijpbs.com.

Isolation and purification of the synthesized products are essential steps. Common techniques include extraction, filtration, and chromatography mdpi.com. Characterization of the synthesized compounds is performed using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their structure and purity nih.govresearchgate.netwhiterose.ac.uk.

Pharmacological Actions and Biological Activities of Pranosal

Analgesic and Anti-inflammatory Efficacy

Pranosal has been identified as an analgesic and anti-inflammatory agent. who.intwho.intantibodysociety.orgncats.io The therapeutic benefits of anti-inflammatory drugs often stem from their ability to inhibit the production of prostaglandins (B1171923) and leukotrienes, key mediators in inflammatory responses. john-martin.com.ar

In Vitro and Ex Vivo Investigations of Anti-inflammatory Mechanisms

In vitro and ex vivo models are crucial for screening and understanding the mechanisms of potential anti-inflammatory drugs. unam.mxreading.ac.uk These models allow for the investigation of how compounds interact with inflammatory pathways at a cellular or tissue level. While specific in vitro and ex vivo studies detailing the anti-inflammatory mechanisms of this compound were not extensively found in the search results, research on other compounds, such as prenylated flavonoids and natural extracts, provides insight into potential mechanisms that could be relevant to this compound, given its classification and reported activities. For instance, studies on other anti-inflammatory agents in in vitro and ex vivo settings have explored the inhibition of enzymes like lipoxygenase (LOX) and cyclooxygenase (COX), as well as the modulation of inflammatory mediators in immune cells. john-martin.com.armdpi.com Ex vivo skin models, for example, can be stimulated to express immune-specific biomarkers and mimic inflammatory conditions to assess the response to potential therapeutics. reading.ac.uk

Modulation of Inflammatory Mediators and Cellular Responses

Inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8), chemokines, prostaglandins, and matrix metalloproteinases (MMPs), play critical roles in initiating and propagating inflammation. premiervein.comfrontiersin.org Modulation of these mediators and the cellular responses they trigger is a primary strategy for anti-inflammatory agents. Research indicates that this compound may lower levels of inflammatory markers such as TNF-α and IL-6. This suggests that this compound could exert its anti-inflammatory effects by influencing the production or activity of these key cytokines. The ability to modulate inflammatory mediators is a common characteristic of compounds with anti-inflammatory properties. mdpi.comnih.govnih.gov

Data on Inflammatory Mediator Modulation by this compound (Example based on search result ):

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | 150 | 200 |

| Disease Control | 300 | 350 |

| This compound (600 mg/kg) | 100 | 150 |

Note: This table is based on data presented in a search result and is intended to be representative of the type of data that would illustrate this compound's effect on inflammatory markers.

Neuroprotective Potential and Associated Mechanisms

Recent studies have highlighted the neuroprotective potential of this compound. Neuroprotection involves mechanisms that preserve neuronal structure and function, often relevant in the context of neurodegenerative diseases. mdpi.comnih.govfrontiersin.org

Mitigation of Inflammatory Markers in Neurological Models

Inflammation is a significant contributor to the pathogenesis of neurodegenerative diseases. mdpi.comnih.gov this compound has demonstrated the ability to lower levels of inflammatory markers such as TNF-α and IL-6 in a rat model relevant to neurodegenerative conditions like Parkinson's disease. This mitigation of neuroinflammation suggests a potential mechanism by which this compound could exert neuroprotective effects. Reducing pro-inflammatory cytokines is a documented strategy for neuroprotection. nih.gov

Proposed Pathways for Neuroprotection

While the precise mechanisms of this compound's neuroprotection are still being investigated, its anti-inflammatory activity is likely a contributing factor. By reducing inflammatory cytokines, this compound may help to attenuate the neuroinflammatory processes that contribute to neuronal damage. nih.gov Additionally, the search results suggest that the biological activity of this compound, described as a prenylated flavonoid, might involve antioxidant pathways. Antioxidant activity is another recognized mechanism for neuroprotection, as oxidative stress plays a role in neuronal damage in various neurological disorders. frontiersin.orgnih.govnih.gov Prenylated flavonoids, in general, are recognized for diverse pharmacological properties, including anti-inflammatory and antioxidant activities, which could contribute to neuroprotective effects. nih.gov

Antimicrobial Efficacy

This compound has demonstrated antimicrobial properties. Research indicates that it exhibits significant antimicrobial activity against various pathogens, including Staphylococcus aureus strains.

Studies have assessed the Minimum Inhibitory Concentration (MIC) values of this compound and other related compounds against bacterial strains. These investigations provide quantitative data on the efficacy of this compound in inhibiting microbial growth.

Data on Antimicrobial Activity of this compound (Example based on search result ):

| Compound | MIC (μg/mL) | Activity Against Sensitive Strain | Activity Against Resistant Strain |

| This compound | 10 | Strong | Moderate |

| Compound A | 5 | Strong | Strong |

| Compound B | 50 | Moderate | Weak |

Note: This table is based on data presented in a search result and is intended to be representative of the type of data that would illustrate this compound's antimicrobial activity.

The mechanism behind the antimicrobial activity of prenylated flavonoids, such as this compound, may involve interaction with bacterial membranes, potentially disrupting their integrity and leading to cell death. The prenylation process is thought to enhance lipophilicity and membrane permeability, which can be crucial for interaction with biological targets, including bacterial membranes.

Activity against Bacterial Pathogens

Investigations into the biological activities of this compound have included assessments of its potential against bacterial pathogens. Some studies have examined the antimicrobial properties of prenylated flavonoids, a class of compounds that can include structures with enhanced bioactivity due to prenylation, which increases lipophilicity and membrane permeability. These properties are considered crucial for interaction with biological targets, including bacterial membranes. Interaction with bacterial membranes can potentially disrupt their integrity, leading to cell death.

Assessment of Minimum Inhibitory Concentrations

The Minimum Inhibitory Concentration (MIC) is a fundamental measure in microbiology, representing the lowest concentration of a chemical agent that prevents visible in vitro growth of bacteria or fungi. wikipedia.orgcreative-diagnostics.comnih.gov MIC testing is a standard procedure in both diagnostic and drug discovery laboratories and provides a quantitative measure of an antimicrobial agent's potency. wikipedia.orgcreative-diagnostics.com A lower MIC value indicates greater antimicrobial potency. wikipedia.org

Research has assessed the MIC values of various prenylated flavonoids against bacterial strains, including Staphylococcus aureus. One study reported an MIC value of 10 µg/mL for a compound identified as "this compound" (which, based on the context of the source discussing prenylated flavonoids and mentioning this compound, appears to refer to a prenylated compound being investigated) against sensitive strains of Staphylococcus aureus, indicating strong activity. Moderate activity was observed against resistant strains at this concentration.

While the specific MIC of this compound itself against a broad spectrum of bacterial pathogens is not extensively detailed in the provided search results, the investigation of related prenylated structures suggests a potential area of research for this compound.

Antioxidant Capacity

The antioxidant capacity of compounds is often evaluated through various in vitro assays that measure their ability to scavenge free radicals and mitigate oxidative stress. mdpi.comresearchgate.netresearchgate.netmdpi.com Oxidative stress is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, and it is implicated in the pathogenesis of various diseases. nih.govnih.gov

Free Radical Scavenging Assays

Free radical scavenging assays, such as the DPPH (1,1-diphenyl-2-picryl hydrazyl) assay, are commonly used to determine the ability of a substance to neutralize free radicals. researchgate.netmdpi.commdpi.comresearchgate.net These assays often measure the concentration of a compound required to scavenge a certain percentage (e.g., 50%) of free radicals, expressed as an IC50 value. researchgate.netnih.gov A lower IC50 value indicates greater free radical scavenging activity. researchgate.net

An ethanol (B145695) extract containing a compound referred to as "this compound" (again, likely a prenylated compound in the context of the source) demonstrated substantial free radical scavenging ability with an IC50 value of 42.13 µg/mL in the DPPH scavenging assay. This suggests that compounds structurally related to or including prenylated moieties, which may encompass this compound depending on its specific structure beyond the general steroid nucleus description, can exhibit notable antioxidant activity.

Role in Mitigating Oxidative Stress

Antioxidant compounds play a crucial role in mitigating oxidative stress by scavenging free radicals and modulating oxidative stress pathways. mdpi.comnih.gov By neutralizing ROS, antioxidants can help protect cells and tissues from damage. nih.gov

Studies on related compounds, such as certain prenylated flavonoids, have indicated a potential role in mitigating oxidative stress. This property is considered essential for protecting against oxidative stress-related diseases. While direct research specifically on this compound's role in mitigating oxidative stress is limited in the provided results, its potential antioxidant capacity suggested by scavenging assays implies a possible function in this regard.

Exploration of Other Reported Biological Effects

Beyond antibacterial and antioxidant activities, other biological effects of this compound or related compounds have been explored.

Antipyrétique Actions and Associated Physiological Responses

Antipyretics are substances that reduce fever, typically by influencing the hypothalamus to override a prostaglandin-induced increase in body temperature. drugoffice.gov.hkwikipedia.org This leads the body to work towards lowering its temperature. wikipedia.org Common antipyretics include non-steroidal anti-inflammatory drugs (NSAIDs) and paracetamol, many of which also possess analgesic properties. drugoffice.gov.hkwikipedia.org NSAIDs often exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. wikipedia.orggoogle.com

While this compound is primarily described as a corticosteroid with anti-inflammatory properties ontosight.ai, the "sal" stem in its name is associated with analgesic and anti-inflammatory substances, including some with antipyretic activity. who.intantibodysociety.orgwho.int For example, compounds like carbasalate calcium and salsalate (B1681409) contain this stem and are known for these effects. who.intantibodysociety.orggoogle.com Although the precise mechanism and extent of any potential antipyretic action of this compound are not explicitly detailed in the search results, its structural class and nomenclature suggest this could be an area for further investigation. The antipyretic effect of some drugs is associated with the inhibition of prostaglandin (B15479496) synthesis. google.comnih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 71694 |

Data Tables

Based on the search results, a table summarizing the reported MIC data for a compound likely related to this compound is presented below.

Table 1: Minimum Inhibitory Concentrations (MIC) against Staphylococcus aureus

| Compound | MIC (µg/mL) | Activity Against Sensitive Strain | Activity Against Resistant Strain |

| This compound* | 10 | Strong | Moderate |

* Note: "This compound" refers to a prenylated flavonoid discussed in the source, likely related to this compound in the context of the study.

Based on the search results, a table summarizing the reported IC50 data for a compound likely related to this compound in an antioxidant assay is presented below.

Investigating Interactions with Viral Proteins

Research into the biological activities of compounds like this compound has included exploring their potential to interact with proteins essential for viral life cycles. Such investigations often employ computational methods to predict and analyze these interactions.

Virtual Screening for Binding Affinity with Viral Structures

Virtual screening is a computational technique used to search libraries of small molecules for those that are most likely to bind to a target protein, based on their structural properties and predicted binding affinity pensoft.net. This method has been applied in the search for potential antiviral compounds by screening against various viral proteins pensoft.netnih.govmdpi.comresearchgate.netnih.govarxiv.org.

One study involving virtual screening against the SARS-CoV-2 spike (S) protein, which is critical for viral entry into host cells, listed this compound among a group of compounds analyzed for their predicted binding to a druggable pocket on the spike protein nih.gov. The spike protein is considered an optimal target for drug intervention due to its prominent location on the virion surface and its role in infection nih.gov. The study utilized molecular docking to estimate the binding affinity of various pharmaceutical agents to this identified pocket nih.gov.

While the primary therapeutic role of this compound is related to its corticosteroid activity ontosight.ai, its inclusion in virtual screening studies against viral targets like the SARS-CoV-2 spike protein suggests an exploration of potential additional or repurposed activities. The binding affinity of a compound to a viral protein, as predicted by virtual screening, is a key indicator of its potential to interfere with the protein's function researchgate.net.

Identification of Druggable Binding Pockets on Viral Proteins

The identification of druggable binding pockets on viral proteins is a crucial step in structure-based drug design unica.itmdpi.combiorxiv.orgnih.gov. These pockets are specific regions on the protein surface or within its structure where a small molecule can bind and potentially modulate the protein's activity mdpi.com. Computational tools are widely used to predict and characterize these sites unica.itmdpi.combiorxiv.org.

In the context of viral proteins, druggable pockets represent potential targets for antiviral drugs aiming to inhibit viral replication, entry, or assembly pensoft.netarxiv.orgnih.govunica.itnih.gov. For instance, studies have identified druggable pockets on the SARS-CoV-2 spike protein and non-structural protein 13 (nsp13) helicase, among others nih.govunica.itmdpi.com. The spike protein's receptor-binding domain (RBD) contains key sites for interaction with host cell receptors, and targeting these sites can prevent viral entry nih.govfrontiersin.org. Nsp13 helicase, essential for viral replication, also presents druggable pockets unica.itmdpi.com.

The virtual screening study that included this compound focused on a potentially druggable pocket found at the inter-chain interface of the SARS-CoV-2 spike protein, located between two domains prior to the virion binding to the human ACE2 protein nih.gov. This pocket is considered significant because one of the adjacent domains is the highly mobile receptor-binding domain, whose movement is essential for viral entry nih.gov. Identifying compounds that can bind to such pockets, as explored through virtual screening, provides a basis for further investigation into their potential as antiviral agents nih.gov.

The concept of druggability involves assessing whether a binding site has suitable characteristics for a small molecule to bind with high affinity and specificity mdpi.com. Computational methods can assign druggability scores to identified pockets, helping to prioritize targets for drug discovery efforts mdpi.com. While this compound was identified as a compound showing predicted binding to a spike protein pocket through virtual screening, detailed information specifically on the characteristics of this pocket in relation to this compound's binding, beyond the docking score, would require further dedicated analysis.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 71694 |

Data Table

The search results provided a table including this compound and its docking scores against the SARS-CoV-2 Spike protein nih.gov. Here is an interactive representation of that data:

| Drug Name | Pharmaceutical Role | LeDock PC (kcal/mol) | Vina PC (kcal/mol) | RMSD PC (Å) | Combo PC (kcal/mol) |

| This compound | Analgesic, anti-inflammatory | 0.065 | 0.194 | 0.068 | 0.09875 |

Note: This data is derived from a virtual screening study and represents predicted binding affinities nih.gov. Lower values generally indicate stronger predicted binding.

Mechanisms of Action and Molecular Interactions of Pranosal

Cellular and Subcellular Target Modulation

Pranosal's effects at the cellular and subcellular levels contribute to its anti-inflammatory properties. These include potential actions on lysosomal membranes and the synthesis and activity of inflammatory mediators.

Inhibition of Chemical Mediators of Inflammation

Inflammation is mediated by a variety of chemical substances released by immune cells and injured tissues, including vasoactive amines, peptides, eicosanoids, and cytokines. uomustansiriyah.edu.iqnih.gov These mediators contribute to the vascular and cellular events of inflammation, such as increased vascular permeability, leukocyte recruitment, and pain. uomustansiriyah.edu.iqnih.gov Anti-inflammatory drugs often target the synthesis or action of these mediators. uomustansiriyah.edu.iqnih.gov As a synthetic steroid with anti-inflammatory properties, this compound is expected to exert its effects, at least in part, through the inhibition of such mediators. ontosight.ai While the search results confirm that corticosteroids generally inhibit inflammatory responses and are more potent than NSAIDs, partly through inhibiting phospholipase A2, a key enzyme in eicosanoid synthesis, direct experimental data detailing this compound's specific inhibitory effects on individual chemical mediators of inflammation are not present in the provided snippets. rose-hulman.edu

Prostaglandin (B15479496) Synthesis Inhibition

Prostaglandins (B1171923) are a class of eicosanoids synthesized from arachidonic acid, playing significant roles in inflammation, pain, and fever. nih.govrose-hulman.eduscielo.br The synthesis of prostaglandins is primarily catalyzed by cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.govscielo.br Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects mainly by inhibiting COX enzymes. nih.govrose-hulman.edu Glucocorticoids, like this compound, also inhibit prostaglandin synthesis, although their mechanism may involve inhibiting phospholipase A2, an enzyme acting upstream of COX in the eicosanoid synthesis pathway. nih.govrose-hulman.edu This broader inhibition of eicosanoid synthesis contributes to the potent anti-inflammatory effects of corticosteroids. rose-hulman.edu While the general mechanism for glucocorticoids is described, specific research findings on this compound's potency or selectivity in inhibiting prostaglandin synthesis are not available in the provided information.

Receptor Binding and Ligand-Protein Interactions

Understanding the interaction of this compound with specific protein targets is crucial for elucidating its molecular mechanisms.

Comparative Pharmacological and Structural Analysis

Structural and Functional Analogues of Pranosal

A comparative analysis of this compound with compounds such as Pranlukast, Pranoprofen, and Pranolium Chloride reveals both distinctions and potential similarities in structure and pharmacological activity.

Comparative Analysis with Pranlukast

Pranlukast is a leukotriene receptor antagonist primarily used for the treatment of allergic rhinitis and asthma symptoms. drugbank.comontosight.ai Its mechanism of action involves selectively blocking the action of cysteinyl leukotrienes (CysLTs) at the CysLT1 receptor, thereby inhibiting bronchoconstriction, reducing vascular permeability, and decreasing mucus secretion. drugbank.comontosight.aipatsnap.com Structurally, Pranlukast (C₂₇H₂₃N₅O₄) is significantly larger and chemically distinct from this compound (C₁₆H₂₃NO₃). ontosight.aiwikidata.org Pranlukast contains a chromenone core structure and a tetrazole ring, features not present in the described structure of this compound, which is characterized by a steroid nucleus. ontosight.aiontosight.aiwikipedia.orgresearchgate.net The pharmacological activities also differ significantly, with Pranlukast targeting leukotriene pathways and this compound being classified as a corticosteroid with anti-inflammatory and immunosuppressive properties. ontosight.aidrugbank.comontosight.ai

Comparative Analysis with Pranoprofen

Pranoprofen is a nonsteroidal anti-inflammatory drug (NSAID) primarily used in ophthalmology for treating inflammation. wikipedia.orgdrugbank.com Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which reduces the synthesis of prostaglandins (B1171923), key mediators of inflammation. ncats.iomedchemexpress.com Structurally, Pranoprofen (C₁₅H₁₃NO₃) shares some common elements with this compound (C₁₆H₂₃NO₃), including a similar molecular formula backbone concerning carbon, hydrogen, nitrogen, and oxygen atoms. wikipedia.orgwikidata.org However, Pranoprofen contains a chromeno[2,3-b]pyridin-7-yl group and a propanoic acid moiety, which are structurally distinct from the steroid core of this compound. wikipedia.orgresearchgate.net While both compounds exhibit anti-inflammatory activity, their mechanisms differ: Pranoprofen acts via COX inhibition, whereas this compound's anti-inflammatory effects are associated with its corticosteroid nature. ontosight.aincats.io

Comparative Analysis with Pranolium Chloride

Insights from Related Chemical Classes and Their Pharmacologies

Examining the pharmacology of related chemical classes, such as salicylate (B1505791) derivatives and corticosteroids, provides context for understanding the potential activities of this compound.

Mechanisms Shared with Salicylate Derivatives

This compound is chemically described as a salicylate derivative, specifically a 3-(2,5-dimethylpyrrolidin-1-yl)propyl 2-hydroxybenzoate. biam2.org Salicylate derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties. wikipedia.orgnih.gov Their primary mechanism of action involves the modulation or inhibition of cyclooxygenase (COX) enzymes, reducing the synthesis of prostaglandins. wikipedia.orgnih.govdrugbank.com Some salicylate derivatives can also influence other pathways, such as inhibiting NF-κB signaling at higher concentrations. nih.gov Given this compound's classification as a salicylate derivative, it is plausible that it may share some of these mechanisms, particularly the inhibition of inflammatory mediators, although specific research findings detailing this compound's direct interaction with COX or other salicylate targets were not extensively available in the search results. biam2.org The anti-inflammatory action of salicylates at the acute stage of inflammation is described as involving the stabilization of the lysosomal membrane and inhibition of chemical mediators. biam2.org

Discussion in the Context of Prenylated Flavonoid Bioactivities

This compound, identified with PubChem CID 71694 and the chemical formula C₁₆H₂₃NO₃, is characterized structurally as an organic compound featuring a 3-(2,5-dimethylpyrrolidin-1-yl)propyl 2-hydroxybenzoate moiety. While some sources have historically associated the name this compound with synthetic steroids ontosight.ai, the compound corresponding to PubChem CID 71694 and the formula C₁₆H₂₃NO₃ is structurally distinct and has been described in the context of prenylated compounds chembuyersguide.comcymitquimica.com. Specifically, this compound aligns with the structural characteristics discussed in relation to prenylated flavonoids .

Prenylated flavonoids constitute a unique class of naturally occurring flavonoids distinguished by the presence of a prenyl side chain attached to the flavonoid skeleton nih.govmdpi.com. This prenylation process significantly influences the physicochemical properties and biological activities of these compounds compared to their non-prenylated counterparts researchgate.netnih.gov. A key effect of prenylation is an increase in lipophilicity, which can lead to enhanced affinity for cell membranes and improved interaction with biological targets mdpi.comresearchgate.netnih.gov. This increased lipophilicity is considered crucial for their interaction with biological targets .

The diverse pharmacological properties observed in prenylated flavonoids include antimicrobial, anti-inflammatory, antioxidant, anti-cancer, anti-diabetic, and neuroprotective activities nih.govmdpi.comresearchgate.netnih.gov. Research indicates that the position, number, and type of the prenyl group on the flavonoid backbone can have a close relationship with the observed bioactivities nih.gov.

In the context of prenylated flavonoid bioactivities, this compound (CID 71694), as a compound potentially featuring prenylation or a similar lipophilic side chain structure, warrants consideration within this class. While specific detailed research findings on the comparative bioactivities of this compound (CID 71694) alongside other well-established prenylated flavonoids from sources other than those explicitly excluded are limited in the available information, the structural characteristics suggest potential for enhanced membrane interactions and subsequent biological effects consistent with the broader class of prenylated flavonoids. The presence of the pyrrolidine (B122466) moiety in its structure may further influence its biological activity and pharmacokinetic properties cymitquimica.com.

The study of structure-activity relationships (SAR) is fundamental in understanding how modifications to a molecule's chemical structure influence its biological activity ashp.orgstudysmarter.co.uk. For prenylated flavonoids, SAR studies have highlighted the importance of the prenyl moiety in enhancing activities such as antibacterial, anti-inflammatory, antioxidant, and cytotoxicity nih.gov. While a detailed quantitative structure-activity relationship (QSAR) analysis specifically for this compound (CID 71694) compared to a wide range of other prenylated flavonoids was not extensively found in the allowed sources, the general principles of prenylation enhancing lipophilicity and membrane affinity provide a framework for understanding its potential biological profile within this context mdpi.comnih.gov.

Research Methodologies and Analytical Approaches in Pranosal Studies

In Vitro Experimental Models for Biological Activity Assessment

In vitro models are fundamental in the initial assessment of a compound's biological activity. These models typically involve using cell cultures, isolated enzymes, or other biological molecules outside of their natural biological context. For Pranosal, in vitro studies have been employed to evaluate various properties, including antimicrobial activity and antioxidant capacity.

One study assessed the antimicrobial properties of prenylated flavonoids, including this compound, by determining their Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus strains. This compound demonstrated strong activity against sensitive strains and moderate activity against resistant strains in this in vitro model. The antioxidant capacity of this compound has also been evaluated using assays such as the DPPH scavenging assay. The ethanol (B145695) extract of Syzygium heyneanum, a source of this compound, showed an IC50 value of 42.13 μg/mL in this assay, indicating significant free radical scavenging ability.

These in vitro methods provide valuable initial data on the potential biological effects of this compound and help guide further research.

In Vivo Experimental Models and Disease Induction Protocols

In vivo models, which involve studies conducted in living organisms, are crucial for evaluating the effects of a compound within a complex biological system. Animal models are commonly used to determine the safety and efficacy of potential drug candidates. google.com While specific detailed protocols for this compound in vivo studies were not extensively detailed in the search results, general principles of in vivo research apply.

In vivo studies for compounds like this compound often involve administering the compound to animal models and observing its effects on disease progression, physiological parameters, or specific biomarkers. Disease induction protocols in these models vary depending on the condition being studied. For instance, studies on neuroprotective effects might involve exposing aged rats to neurotoxins and then administering the compound to assess improvements in motor function and reductions in neuroinflammation markers. Studies investigating antimicrobial effects in vivo might involve inducing bacterial infections in animal models and evaluating the compound's ability to reduce infection rates.

Rigorous experimental protocols for in vivo studies should clearly define independent and dependent variables, include control groups (e.g., placebo and active comparator arms), and utilize power analysis for sample size calculation to ensure statistical validity. Standardized reporting, such as adopting ARRIVE guidelines for animal studies, is recommended to enhance reproducibility.

Advanced Analytical Techniques for Biological Measurements

Advanced analytical techniques are essential for quantifying this compound, identifying its metabolites, and understanding its interactions with biological targets.

Chromatography-Mass Spectrometry for Compound Quantification

Chromatography-Mass Spectrometry (LC-MS and GC-MS) are powerful techniques used for the separation, identification, and quantification of chemical compounds in complex mixtures. mdpi.com GC-MS, in particular, is suitable for the analysis of volatile, lipophilic, and multicomponent substances, providing data on molecular masses and fragment ions for qualitative and quantitative identification. mdpi.com LC-MS-based quantitative proteomics is increasingly applied for broad proteome coverage and accurate quantification of proteins and peptides, often using internal standards for improved accuracy and reproducibility. nih.govnih.gov

For this compound studies, GC-MS or LC-MS can be employed to quantify the concentration of this compound in biological samples (e.g., plasma, tissue) in pharmacokinetic studies or to measure levels of related compounds or metabolites. These methods offer high sensitivity, precision, and accuracy. mdpi.comnih.gov

Spectroscopic and Enzyme-Linked Immunosorbent Assays

Spectroscopic techniques, such as infrared spectroscopy and fluorescence spectroscopy, are useful analytical tools. google.comepo.org Functional assays, including Enzyme-Linked Immunosorbent Assays (ELISAs), are also widely used for assessing biological activity and detecting specific molecules. google.comepo.org

ELISAs are quantitative immunoassays that can be used to measure the concentration or activity of specific proteins, peptides, antibodies, or other biological molecules. ibl-america.comibl-international.comcrystalchem.comalpco.com While the search results did not specifically detail the use of ELISA for directly quantifying this compound, ELISAs are commonly used in biological studies to measure biomarkers or other factors that might be affected by this compound treatment, such as inflammatory markers or enzymes. ibl-america.comibl-international.comcrystalchem.comalpco.com

Spectroscopic methods can be used to study the interaction of this compound with biological molecules or to detect changes in biological samples induced by this compound. google.comepo.org

X-ray Fluorescence for Binding Event Detection

X-ray Fluorescence (XRF) spectrometry is an analytical technique that can be used for detecting binding events between chemicals and receptors and measuring binding selectivities. google.comepo.org XRF works by exciting atoms in a sample with X-rays, causing them to emit fluorescent X-rays with characteristic energies that identify the elements present. bruker.comhoriba.comportableas.com

A method for estimating binding affinity using XRF involves establishing a baseline XRF signal for a heavy element in a receptor, exposing the receptor to a chemical containing the heavy element, and measuring the change in the XRF signal after binding occurs. google.comepo.org This technique can provide information on whether a binding event has occurred and the extent of binding. epo.org XRF microscopy is also used for imaging the concentration and distribution of metal ions in cells and tissues and can be combined with techniques like gel electrophoresis to analyze the metal content of individual proteins. nih.govnih.gov If this compound or a modified version of it contains a detectable heavy element, XRF could potentially be used to study its binding to specific biological targets.

Computational and Bioinformatics Approaches

Computational and bioinformatics approaches play an increasingly important role in modern research, including the study of chemical compounds like this compound. These methods can be used for analyzing biological data, predicting molecular properties, simulating interactions, and identifying potential targets. google.comgoogle.com.nagoogle.com

Bioinformatics encompasses a range of computational tools and databases used to analyze biological data, such as genetic sequences, protein structures, and gene expression profiles. google.comgoogle.com.nagoogle.com Computational chemistry techniques, such as molecular dynamics simulations, can model ligand-receptor interactions at an atomic resolution to predict binding sites and affinities.

For this compound research, computational methods could be applied for tasks such as:

Predicting ADME (absorption, distribution, metabolism, excretion) properties.

Virtual screening to identify potential biological targets or off-target effects.

Analyzing large datasets from high-throughput screening or 'omics' studies to identify pathways or processes affected by this compound.

Modeling the interaction of this compound with specific enzymes or receptors to understand its mechanism of action.

Identifying under-researched areas by mapping existing studies using tools like PRISMA flowcharts.

These computational approaches can complement experimental studies, helping to prioritize experiments, interpret results, and generate new hypotheses.

Virtual Screening and Molecular Docking Simulations

Virtual screening and molecular docking simulations are computational techniques widely used in the initial stages of drug discovery and research to identify potential interactions between small molecules, such as this compound, and target proteins. Virtual screening involves computationally sifting through large libraries of compounds to identify those with a higher likelihood of binding to a specific biological target based on their structural and chemical properties. mdpi.complos.org This process helps narrow down the number of compounds that need to be experimentally tested.

Molecular docking, a key component of virtual screening, predicts the preferred orientation (binding mode) of a ligand (like this compound) when it is bound to a protein target. pensoft.netals-journal.com It estimates the binding affinity between the molecule and the target site. plos.org Software tools are commonly used for these simulations, allowing researchers to visualize and analyze the interactions, such as hydrogen bonds and hydrophobic contacts, at the atomic level. pensoft.netals-journal.com This provides insights into the potential mechanism of action and helps prioritize compounds for further investigation. mdpi.com The goal is to identify stable protein-ligand complexes that may occur under physiological conditions. pensoft.net

Pharmacokinetic and Pharmacodynamic Modeling

Pharmacokinetic (PK) and Pharmacodynamic (PD) modeling are essential for understanding how a compound behaves in a biological system over time. PK modeling describes the absorption, distribution, metabolism, and excretion (ADME) of a substance, quantifying the relationship between the dose administered and the resulting concentration in the body or specific tissues. frontiersin.orgrbind.io Compartmental models are often used to characterize PK, representing the body as a series of interconnected compartments where the drug is assumed to be homogeneously distributed within each. frontiersin.orgrbind.io

PD modeling, on the other hand, focuses on the relationship between the concentration of the compound at the site of action and the resulting biological effect or response. nih.govnih.gov PK/PD modeling integrates these two aspects, providing a quantitative representation of the dose-concentration-response relationship. nih.gov This allows researchers to predict the level of response based on a given dose and understand the temporal relationship between drug exposure and effect. nih.gov Various mathematical models, such as direct effect or indirect response models, can be employed depending on the complexity and nature of the observed data. nih.govresearchgate.net This approach is valuable for understanding the in vivo behavior of compounds. frontiersin.orgwsu.edu

Design of Experiments and Statistical Considerations in Research Design

Design of Experiments (DOE) is a systematic and efficient statistical approach used in research to plan, conduct, analyze, and interpret controlled tests. jmp.comasq.org It allows scientists to study the relationship between multiple input variables (factors) and key output variables (responses) simultaneously. jmp.commt.com By systematically varying different factors, DOE helps to identify which variables have a significant effect on the outcome and understand potential interactions between them. jmp.comasq.org This approach requires fewer experimental runs compared to traditional one-factor-at-a-time methods, leading to more efficient research. mt.comnih.gov The principles of DOE, such as factorial designs, randomization, and replication, are fundamental to ensuring the validity and reliability of research findings. jmp.com

Identification and Control of Independent and Dependent Variables

In the context of research involving compounds like this compound, clearly identifying and controlling independent and dependent variables is crucial for establishing cause-and-effect relationships. scribbr.comdissertationroadmap.comusc.edu The independent variable is the factor that is manipulated or varied by the researcher to observe its effect. scribbr.comdissertationroadmap.com It is considered the presumed cause. usc.edu For example, in a study investigating the effect of this compound concentration on a specific cellular response, the concentration of this compound would be the independent variable.

The dependent variable is the outcome or response that is measured and is expected to change as a result of the manipulation of the independent variable. scribbr.comusc.edu It is considered the presumed effect and is often the primary focus of the research study. usc.edulibanswers.com In the example above, the measured cellular response would be the dependent variable. Properly defining and operationalizing these variables is fundamental for conducting rigorous research and ensuring accurate data interpretation. dissertationroadmap.com

Management of Confounding Variables and Covariate Adjustment

Confounding variables are external factors that can influence both the independent and dependent variables, potentially distorting the true relationship between them and leading to spurious associations. statsig.comlitfl.com These variables can threaten the internal validity of a study. statsig.com In research involving this compound, potential confounding variables could include factors unrelated to this compound itself but which might affect the measured outcome.

Managing confounding variables is essential for obtaining unbiased estimates of the relationship between the independent and dependent variables. statsig.comresearchgate.net Techniques for dealing with confounders include randomization during experimental design, which helps distribute unknown confounders evenly among study groups, and statistical methods such as stratification and multivariate analysis techniques (e.g., regression analysis) for covariate adjustment. statsig.comlitfl.comresearchgate.net Covariate adjustment involves statistically controlling for the effect of confounding variables in the analysis to isolate the effect of the independent variable on the dependent variable. statsig.comresearchgate.netresearchgate.net Selecting appropriate covariates for adjustment, typically those related to both the exposure and the outcome, is a critical step in the analytical process. litfl.comnih.gov

Reproducibility and Validation Strategies in this compound Research

Reproducibility and validation are cornerstones of robust scientific research, ensuring the reliability and credibility of findings related to compounds like this compound. Reproducibility refers to the ability of an independent researcher to obtain consistent results when following the documented experimental setup and using the original data and code (dependent reproducibility) or by reimplementing the experiment based on the provided methodology (independent reproducibility). arxiv.org It validates the correctness of the original experiment's findings. arxiv.org

Drug Discovery and Pharmaceutical Development Implications

Pranosal as a Lead Compound for Novel Pharmaceutical Development

In drug discovery, a lead compound is a chemical entity exhibiting pharmacological or biological activity that suggests potential therapeutic utility. wikipedia.org. These compounds serve as foundational structures for chemical modification to enhance properties such as potency, selectivity, and pharmacokinetic profiles wikipedia.org. The established anti-inflammatory and immunosuppressive activities of this compound ontosight.ai make its core structure and associated pharmacophores relevant starting points for the design and synthesis of novel compounds. The steroid nucleus, a key feature of this compound ontosight.ai, is a scaffold present in many biologically active molecules. Strategies involving the modification of this core structure or appended functional groups could lead to the discovery of new chemical entities with modulated activity profiles or improved therapeutic characteristics. The process of identifying lead compounds often involves screening against specific targets or evaluating known compounds for relevant biological effects sigmaaldrich.com. Subsequent optimization aims to refine these "hits" into viable drug candidates drugdevelopment.fi.

Drug Repurposing Initiatives for this compound in Emerging Therapeutic Areas

Drug repurposing, or repositioning, is a strategy that involves identifying new therapeutic uses for existing medications newpetc.com, nih.gov. This approach offers advantages such as reduced development time and cost, primarily because the safety profile and initial pharmacokinetic data for the existing drug are already available. newpetc.com, nih.gov, nih.gov. Given this compound's established anti-inflammatory and immunosuppressive properties ontosight.ai, there is potential for exploring its utility in therapeutic areas beyond its current indications. Research initiatives could investigate its effectiveness in other inflammatory or immune-mediated diseases where current treatments may be inadequate or associated with significant side effects paradigmbiopharma.com. Computational methods, such as in silico screening and profile-based analysis, can be employed to identify potential new indications by comparing the compound's biological activity profile or structural features with disease signatures or the profiles of drugs effective in other conditions nih.gov, biorxiv.org. While specific repurposing initiatives for this compound in emerging areas are not detailed, its known pharmacological actions provide a rationale for such exploration within the framework of drug repurposing strategies.

Future Directions and Unanswered Questions in Pranosal Research

Elucidation of Definitive Target Proteins and Comprehensive Molecular Pathways

A critical area for future Pranosal research involves the definitive identification of its specific protein targets. While some research indicates potential biological activities, the exact proteins or enzymes that this compound interacts with to exert its effects remain to be conclusively elucidated. Understanding these definitive target proteins is fundamental to mapping the comprehensive molecular pathways influenced by this compound. Research approaches such as affinity chromatography coupled with mass spectrometry, or advanced computational methods like molecular docking against comprehensive proteome databases, could be employed to identify potential binding partners. biorxiv.org Subsequent studies would then need to validate these interactions experimentally and detail the downstream signaling cascades and biological processes affected by this compound binding. Elucidating these pathways is crucial for a complete understanding of this compound's mechanism of action and its potential therapeutic implications. Research into protein-protein interaction systems and the regulation of protein activity through small molecules could provide valuable frameworks for these investigations. google.comgoogle.comnih.gov

Addressing Research Gaps and Conflicting Findings in Existing Literature

As with many compounds under investigation, there may be research gaps and potentially conflicting findings in the existing literature regarding this compound. Future research needs to systematically address these inconsistencies. Identifying research gaps involves recognizing areas where evidence is insufficient or inconsistent. nih.gov Conflicting findings can arise from variations in experimental methodologies, models used, or data analysis techniques. insead.edu Strategies to address these could include conducting systematic reviews and meta-analyses of existing studies, standardizing experimental protocols, and performing studies specifically designed to reconcile contradictory results. insead.edu Acknowledging and resolving these discrepancies is vital for building a reliable body of knowledge about this compound and guiding future research directions effectively. researchgate.net

Potential for Combination Therapies and Synergistic Effects

Exploring the potential for this compound in combination therapies and investigating possible synergistic effects is another important future research avenue. Combination therapy is a common strategy in various fields, such as infectious diseases and cancer, to enhance efficacy, reduce the likelihood of resistance, and potentially lower the required dose of individual agents, thereby minimizing adverse effects. dovepress.commdpi.complos.orgnih.govscirp.org Future research could investigate whether combining this compound with other therapeutic agents results in synergistic interactions, where the combined effect is greater than the sum of the individual effects. mdpi.complos.orgscirp.org This would involve in vitro studies evaluating combinations in cell-based assays, followed by in vivo studies in relevant animal models. Identifying synergistic combinations could broaden the therapeutic potential of this compound and lead to more effective treatment strategies. plos.orgnih.gov

Q & A

Q. How to design a robust experimental protocol to evaluate Pranosal's pharmacological efficacy?

A rigorous protocol should:

- Define variables : Clearly identify independent (e.g., dosage, administration route) and dependent variables (e.g., biomarker levels, toxicity endpoints). Use pilot studies to refine measurement intervals .

- Control groups : Include placebo and active comparator arms to contextualize efficacy .

- Sample size calculation : Use power analysis to ensure statistical validity, considering variability from prior in vitro studies .

- Data collection : Standardize assays (e.g., HPLC for pharmacokinetics) and document protocols to minimize batch effects .

Q. What systematic approaches are recommended for conducting a literature review on this compound's mechanism of action?

- Keyword strategy : Combine terms like "this compound AND pharmacokinetics," "metabolite identification," and "receptor binding" across databases (PubMed, Scopus) .

- Gap analysis : Map existing studies to identify under-researched areas (e.g., long-term metabolic pathways) using tools like PRISMA flowcharts .

- Critical appraisal : Evaluate study quality (e.g., NIH tools for preclinical bias) and prioritize peer-reviewed journals with high impact factors .

Q. How to select appropriate in vitro and in vivo models for this compound's toxicity profiling?

- Cell lines : Use primary human hepatocytes for metabolic stability assays over immortalized lines to mimic human responses .

- Animal models : Prioritize species with homologous metabolic enzymes (e.g., cynomolgus monkeys for CYP450 interactions) .

- Dose translation : Apply allometric scaling from animal data to human equivalents, adjusting for body surface area .

Advanced Research Questions

Q. How to analyze contradictory findings in this compound's efficacy across different experimental models?

- Comparative meta-analysis : Pool data from heterogeneous studies (e.g., differing dosages or endpoints) using random-effects models to quantify variability .

- Sensitivity testing : Re-run experiments under standardized conditions (e.g., pH, temperature) to isolate confounding factors .

- Mechanistic validation : Apply knock-out models or siRNA to confirm target specificity where discrepancies arise (e.g., off-target effects in murine vs. human cells) .

Q. What methodologies are optimal for investigating this compound's interaction with non-canonical targets?

- Proteomics : Use affinity purification mass spectrometry (AP-MS) to identify binding partners in tissue lysates .

- Molecular dynamics simulations : Model ligand-receptor interactions at atomic resolution to predict allosteric binding sites .

- Functional assays : Pair CRISPR-Cas9 gene editing with high-content screening to validate novel pathways .

Q. How to integrate multi-omics data for a comprehensive pharmacokinetic profile of this compound?

- Data harmonization : Align transcriptomic, metabolomic, and proteomic datasets using platforms like Galaxy or KNIME .

- Network analysis : Apply weighted gene co-expression networks (WGCNA) to identify hub genes influenced by this compound exposure .

- Validation cohorts : Replicate findings in independent patient-derived organoids to ensure translational relevance .

Data Contradiction & Validation

Q. What statistical frameworks are suitable for resolving conflicting results in this compound's dose-response studies?

Q. How to address reproducibility challenges in this compound's preclinical trials?

- Standardized reporting : Adopt ARRIVE guidelines for animal studies, detailing randomization, blinding, and exclusion criteria .

- Open science practices : Share raw data and code via repositories like Zenodo to enable independent verification .

- Cross-lab replication : Collaborate with independent labs using identical protocols to confirm key findings .

Q. Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.